tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate
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Overview
Description
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate typically involves multiple steps. . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorosulfonyl group makes it particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include tert-butyl hydroperoxide (TBHP) for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles and oxidizing agents. The tert-butoxycarbonyl group provides stability, while the chlorosulfonyl group facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl peresters: These compounds share the tert-butyl group and are used in similar oxidation reactions.
Tert-butyl esters: These compounds are widely used in organic synthesis and share similar preparation methods.
Tert-butyl substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and share the tert-butyl group.
Properties
Molecular Formula |
C12H22ClNO6S |
---|---|
Molecular Weight |
343.82 g/mol |
IUPAC Name |
tert-butyl (2S)-3-chlorosulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1 |
InChI Key |
WZGBYSKUKGDPFL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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